molecular formula C21H27FNO4- B10774434 (3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

Cat. No.: B10774434
M. Wt: 376.4 g/mol
InChI Key: LJBGBXVAGFAMLZ-QZTJIDSGSA-M
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Description

(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the heptanoate chain and the dihydroxy functional groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and reducing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also incorporate purification steps such as crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with some requiring high temperatures and others needing acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the fluorophenyl group can produce a phenyl derivative.

Scientific Research Applications

(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-7-[4-(4-chlorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate
  • (3R,5R)-7-[4-(4-bromophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate
  • (3R,5R)-7-[4-(4-methylphenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

Uniqueness

The uniqueness of (3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27FNO4-

Molecular Weight

376.4 g/mol

IUPAC Name

(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C21H28FNO4/c1-13(2)23-12-20(15-4-6-16(22)7-5-15)19(14(23)3)9-8-17(24)10-18(25)11-21(26)27/h4-7,12-13,17-18,24-25H,8-11H2,1-3H3,(H,26,27)/p-1/t17-,18-/m1/s1

InChI Key

LJBGBXVAGFAMLZ-QZTJIDSGSA-M

Isomeric SMILES

CC1=C(C(=CN1C(C)C)C2=CC=C(C=C2)F)CC[C@H](C[C@H](CC(=O)[O-])O)O

Canonical SMILES

CC1=C(C(=CN1C(C)C)C2=CC=C(C=C2)F)CCC(CC(CC(=O)[O-])O)O

Origin of Product

United States

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